Lipophilicity Advantage: Ortho-Methyl Substitution Increases XLogP3 by 0.4 Log Units vs. Para-Methyl Analog
The target compound (4-chloro-2-{[(2-methylphenyl)amino]methyl}phenol) exhibits a computed XLogP3 of 4, which is 0.4 log units higher than the XLogP3 of 3.6 for its direct para‑methyl isomer, 4‑chloro‑2‑{[(4‑methylphenyl)amino]methyl}phenol (CAS 100709‑40‑8) [1]. This shift in lipophilicity arises solely from the change in methyl position on the N‑aryl ring and is expected to influence membrane permeability and non‑specific binding in biological assays. Such a difference is meaningful for medicinal chemists optimizing logD for central nervous system penetration or reducing off‑target binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol (para-isomer): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Procurement of the ortho‑methyl isomer is essential for SAR campaigns where a specific lipophilicity window is required; the para‑methyl analog will not reproduce the same logD value.
- [1] PubChem Computed Properties: XLogP3 for CID 28490128 (target) = 4; XLogP3 for CID 28489619 (para-methyl analog) = 3.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
